

Application of Basic Violet 1 in histological tissue staining.

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	Violet 1
CAS No.:	1342-01-4
Cat. No.:	B1169967

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Application Notes: Basic Violet 1 in Histological Staining

Introduction

Basic **Violet 1**, commonly known as Crystal Violet or Gentian Violet, is a triarylmethane dye widely utilized in histology and microbiology.[1][2] As a basic dye, it carries a positive charge and readily binds to negatively charged (basophilic) components within tissues, such as nucleic acids in cell nuclei.[3][4] Its intense purple color provides excellent contrast for microscopic analysis. Basic **Violet 1** is soluble in water and alcohol and has a maximum absorbance around 590 nm.[3][5]

Primary Applications in Histology

The applications of Basic **Violet 1** in a laboratory setting are diverse, ranging from the simple visualization of cell morphology to the quantitative analysis of cell populations.

- **General Nuclear and Cytoplasmic Staining:** Basic **Violet 1** is an effective stain for highlighting cell nuclei and cytoplasm in tissue sections.[3] It binds to the phosphate groups of nucleic acids and the carboxyl and sulphate groups of proteins and glycosaminoglycans, staining these acidic structures in shades of blue and violet.[4]
- **Gram Staining for Bacteria Identification:** It is the primary stain used in the Gram staining method, a fundamental technique in microbiology for classifying bacteria.[6][7] Gram-positive bacteria, which possess a thick peptidoglycan cell wall, retain the crystal violet-iodine complex and appear purple.[3][8] In contrast, Gram-negative bacteria are decolorized and subsequently counterstained, typically with safranin.[3][6]
- **Cell Viability and Proliferation Assays:** In cell culture applications, Basic **Violet 1** is used to quantify adherent cells.[1] The dye stains the DNA and proteins of fixed cells, and the amount of dye incorporated is proportional to the cell biomass.[5] By solubilizing the dye and measuring its absorbance, researchers can determine relative cell density, making it a valuable tool for assessing cell viability, proliferation, or the effects of cytotoxic agents.[1][5]
- **Other Applications:** Beyond histology and cell biology, Basic **Violet 1** is used in forensics to develop fingerprints and as a non-textile colorant for paper and leather.[1][2][9]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the use of Basic **Violet 1** in staining protocols.

Parameter	Value	Application Context	Source(s)
Common Names	Crystal Violet, Gentian Violet, Methyl Violet 10B	General	[1]
Chemical Class	Triarylmethane Dye	General	[1][10]
C.I. Number	42555	General	[2][8]
Molecular Formula	C ₂₅ H ₃₀ ClN ₃	General	[3][11]
Absorbance Maximum (λ _{max})	~590 nm	Spectrophotometry for cell viability assays	[3][5]
Staining Concentration	0.1% - 0.5% (w/v)	Adherent cell staining for viability assays	[5]
Recommended pH Range	7.0 - 8.5	General biological tissue staining (starting point)	[12]
Solubility	Soluble in water, alcohol, chloroform	Reagent Preparation	[3]
Insolubility	Insoluble in xylene, ether	Reagent Preparation	[3]

Experimental Protocols

Protocol 1: General Staining of Nuclei in Paraffin Sections

This protocol provides a basic method for staining cell nuclei in deparaffinized tissue sections.

Materials:

- Basic **Violet 1** (Crystal Violet) powder
- Distilled water

- 1% Acetic Acid solution
- Ethanol (graded series: 70%, 95%, 100%)
- Xylene or xylene substitute
- Mounting medium

Procedure:

- Deparaffinization and Rehydration:
 - Immerse slides in xylene for 2 changes, 5 minutes each.
 - Transfer to 100% ethanol for 2 changes, 3 minutes each.
 - Transfer to 95% ethanol for 2 minutes.
 - Transfer to 70% ethanol for 2 minutes.
 - Rinse in distilled water.
- Staining:
 - Prepare a 0.1% (w/v) Basic **Violet 1** solution by dissolving 0.1 g of dye in 100 mL of distilled water.
 - Immerse slides in the Basic **Violet 1** solution for 1-5 minutes.
 - Briefly rinse slides in distilled water.
- Differentiation:
 - Dip slides briefly in a 1% acetic acid solution to remove excess stain. Monitor microscopically until nuclei are clearly defined.
 - Rinse thoroughly in distilled water.
- Dehydration and Mounting:

- Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%) for 2 minutes each.[12]
- Clear in xylene for 2 changes, 3 minutes each.
- Mount with a coverslip using a permanent mounting medium.

Expected Results:

- Nuclei: Blue to violet[4]
- Cytoplasm: Pale blue or unstained

Protocol 2: Gram Staining for Bacteria

This protocol is a standard method for differentiating Gram-positive and Gram-negative bacteria in smears.[6]

Materials:

- Basic **Violet 1** (Crystal Violet) staining solution
- Gram's Iodine solution (Lugol's solution)[8]
- Decolorizing solution (e.g., 95% ethanol or acetone-alcohol mixture)
- Safranin counterstain solution

Procedure:

- Fixation: Prepare a smear of the bacterial sample on a clean glass slide, air-dry, and heat-fix by passing it through a flame three times.[8]
- Primary Staining: Flood the slide with Basic **Violet 1** solution and let it stand for 1 minute.[8]
- Mordant: Rinse briefly with water and then flood the slide with Gram's Iodine solution for 1 minute. This forms a dye-iodine complex.[8]

- Decolorization: Rinse briefly with water and decolorize with 95% ethanol. Apply the decolorizer drop by drop until the solvent runs clear (typically 10-20 seconds). This is the critical step.
- Counterstaining: Immediately rinse with water to stop the decolorization. Flood the slide with safranin solution and let it stand for 1 minute.
- Washing and Drying: Rinse with water and allow the slide to air dry.

Expected Results:

- Gram-positive bacteria: Blue-violet[3][8]
- Gram-negative bacteria: Pink to red[8]

Protocol 3: Staining Adherent Cells for Quantification

This protocol is used to quantify cell number in a multi-well plate format.[5]

Materials:

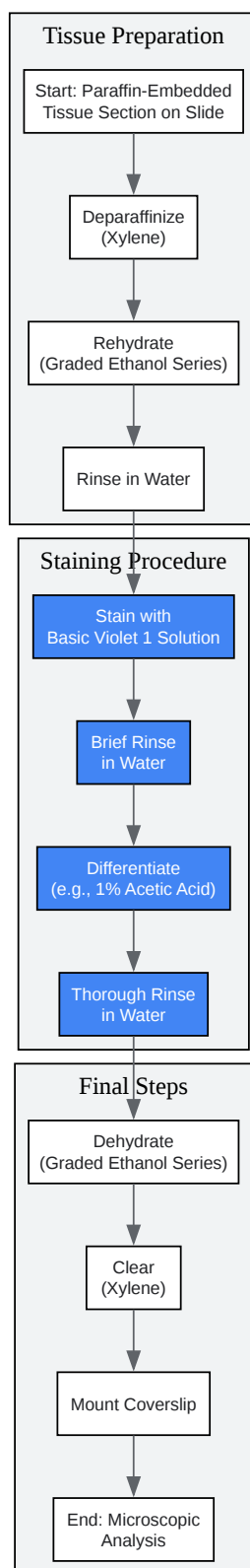
- Phosphate-Buffered Saline (PBS)
- Fixative solution (e.g., 4% paraformaldehyde or 100% methanol)
- 0.1% - 0.5% Basic **Violet 1** staining solution in 20% methanol.[5]
- Solubilization solution (e.g., 1% SDS or 10% acetic acid)[5]
- Multi-well plate reader

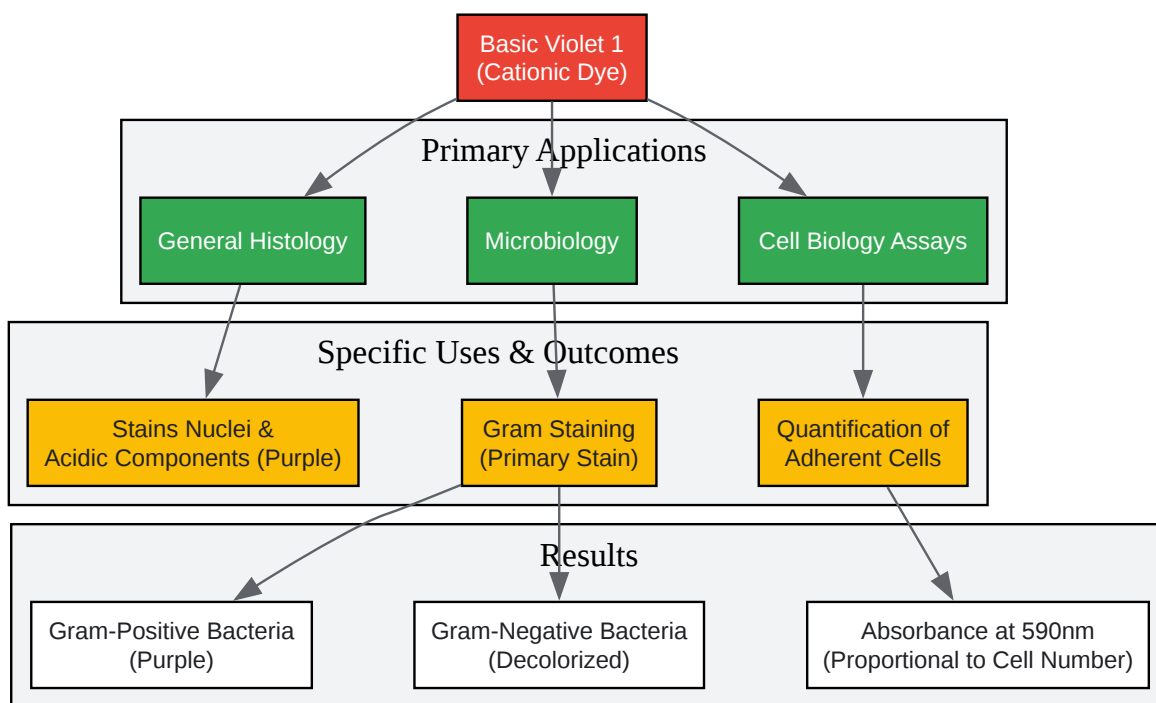
Procedure:

- Cell Seeding and Treatment: Seed cells in a multi-well plate (e.g., 96-well) and allow them to adhere for at least 24 hours. Apply experimental treatments as required.
- Fixation: Gently wash the cells with PBS, then add the fixative solution to each well and incubate for 10-20 minutes at room temperature.[5]

- **Staining:** Remove the fixative and wash with PBS. Add the Basic **Violet 1** staining solution to each well, ensuring the cell monolayer is covered. Incubate for 10-30 minutes at room temperature.[\[5\]](#)
- **Washing:** Discard the staining solution and wash the wells thoroughly with water to remove excess dye. Repeat washing until the water runs clear. Allow the plate to air dry completely. [\[5\]](#)
- **Solubilization:** Add an appropriate volume of solubilization solution to each well. Incubate for 15-30 minutes at room temperature, potentially with gentle agitation on an orbital shaker, to fully dissolve the dye.[\[5\]](#)
- **Absorbance Measurement:** Measure the absorbance of the solubilized dye in each well using a plate reader at a wavelength of approximately 590 nm.[\[5\]](#) The absorbance is directly proportional to the number of cells.

Visualizations





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- To cite this document: BenchChem. [Application of Basic Violet 1 in histological tissue staining.]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1169967/docs#application-of-basic-violet-1-in-histological-tissue-staining\]](https://www.benchchem.com/product/b1169967/docs#application-of-basic-violet-1-in-histological-tissue-staining)

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